3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide is an organic compound classified under the categories of sulfonamides and benzamides. This compound features a benzamide structure linked to a 4-sulfamoylphenyl moiety, with a methyl group positioned at the 3-site of the benzamide ring. Sulfonamides, including this compound, are recognized for their diverse biological activities, which encompass antibacterial, anticancer, and anti-inflammatory properties .
The synthesis of 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction between 3-methylbenzoic acid and 4-aminobenzenesulfonamide. The reaction is facilitated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole. The reaction conditions generally require stirring in dichloromethane at room temperature.
In industrial settings, the synthesis may be scaled up using automated reactors to enhance yield and efficiency.
The molecular structure of 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide consists of:
3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide can undergo several chemical reactions:
The primary target for 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide is carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor environments. The compound acts as an inhibitor of CA IX, disrupting tumor cell metabolism by affecting anaerobic glycolysis pathways.
The inhibition mechanism leads to altered metabolic processes within tumor cells, making this compound significant in cancer therapeutics.
Relevant data regarding these properties can be found in chemical databases such as PubChem .
3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide has notable scientific applications:
Research continues into its efficacy and potential applications in medicinal chemistry, particularly concerning its biological activity against cancer cells .
The molecular architecture of 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide exemplifies a strategic fusion of pharmaceutically privileged motifs. This hybrid compound features a benzamide core with a meta-methyl substituent (–CH₃ at C3), linked via a methylene bridge (–CH₂–) to a 4-sulfamoylphenyl moiety. The amide carbonyl and sulfonamide groups create dual hydrogen-bonding sites critical for target engagement, while the methyl group enhances lipophilicity (experimental XLogP3 ≈ 1.6) [5]. Crystallographic studies of related benzamides reveal non-planar conformations, with dihedral angles between aromatic rings reaching ~70°, facilitating diverse protein interactions [1]. This scaffold’s versatility is evidenced by its prevalence in bioactive molecules targeting enzymes and receptors, where the sulfamoyl group acts as a zwitterionic anchor (–SO₂NH₂) for ionic interactions [5] .
Table 1: Key Structural Parameters of Sulfonamide-Benzamide Hybrids
Structural Feature | Role in Molecular Recognition | Experimental Evidence |
---|---|---|
Amide Bond (-CONH-) | Hydrogen bond donor/acceptor | IR: 1650 cm⁻¹ (C=O stretch) [5] |
Sulfamoyl Group (-SO₂NH₂) | Ionic interactions, solubility modulator | ¹H NMR: δ 8.45 (s, SO₂NH₂) [5] |
Methylene Linker (-CH₂-) | Conformational flexibility | Rotatable bond count: 4 [5] |
Meta-Methyl Benzamide | Hydrophobic pocket occupancy | ¹H NMR: δ 2.35 (s, CH₃) [5] |
Dihedral Angle (Aromatic Rings) | Spatial orientation for target fitting | X-ray: ~70° in analogs [1] |
Sulfonamides revolutionized chemotherapy following Prontosil’s 1935 discovery, establishing the –SO₂NH₂ group as a cornerstone of medicinal chemistry. Early sulfa drugs demonstrated the pharmacophore’s versatility, evolving from antibacterial agents to carbonic anhydrase inhibitors (e.g., acetazolamide) and anticonvulsants (e.g., zonisamide) [10]. Hybridization strategies emerged in the 1980s–1990s, incorporating sulfonamides into complex scaffolds like benzofuran-sulfonamides (e.g., EVT-12267428) for oncology targets . This progression underscores a shift from serendipitous discovery to rational hybridization, leveraging sulfonamide chemistry to optimize pharmacokinetic and pharmacodynamic properties. Modern innovations include fragment-based designs where sulfonamide-benzamide hybrids serve as molecular glue for protein degradation, exemplified by IRAK4 degraders in patents [6].
The fusion of sulfonamide and benzamide pharmacophores addresses intrinsic limitations of each fragment. Benzamides alone exhibit modest metabolic stability but offer synthetic versatility, while sulfonamides provide high target affinity at the cost of solubility. Hybridization achieves:
Table 2: Advantages of Sulfonamide-Benzamide Hybridization
Pharmacophore | Strengths | Limitations | Hybrid-Enabled Solutions |
---|---|---|---|
Sulfonamide | High target affinity, ionic bonding | Low solubility, CYP inhibition | Methylene linker reduces planarity → ↑ metabolic stability |
Benzamide | Synthetic tractability, π-interactions | Rapid clearance, low potency | Sulfamoyl group → ↑ target residence time |
Hybrid Core | Dual binding modes, tunable properties | Potential for molecular weight creep | Strategic methyl group → optimal log P (1.6) [5] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3